molecular formula C18H19N3O3S2 B2974899 (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683238-05-3

(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2974899
CAS No.: 683238-05-3
M. Wt: 389.49
InChI Key: FMGAHBSRZUREPJ-HNENSFHCSA-N
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Description

This compound is a benzamide derivative, which suggests it could have potential applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential therapeutic effects .


Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, including pharmaceuticals .

Scientific Research Applications

Synthesis and Medicinal Applications

  • The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides have been explored, showing potency in in vitro assays comparable to known class III agents, indicating the potential for cardiac arrhythmia treatment (Morgan et al., 1990).
  • Efficient microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, serving as building blocks for various organic compounds with potential applications in drug development (Darweesh et al., 2016).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions, demonstrating significant inhibition efficiency and suggesting applications in industrial corrosion protection (Hu et al., 2016).

Enzyme Inhibition and Molecular Docking

  • Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde have been synthesized and shown to inhibit various enzymes, offering insights into enzyme inhibition mechanisms and potential therapeutic applications (Alyar et al., 2019).
  • Novel (N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline have been synthesized and demonstrated anti-inflammatory activity, with potential implications for nonsteroidal anti-inflammatory drug development (Lynch et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzamides and benzo[d]thiazoles have been studied for their potential anticancer and antibacterial activities .

Properties

IUPAC Name

4-(dimethylamino)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-20(2)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(26(4,23)24)11-16(15)25-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGAHBSRZUREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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